molecular formula C24H17N3O5 B10878647 2-(3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate

2-(3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate

Cat. No.: B10878647
M. Wt: 427.4 g/mol
InChI Key: VLNCBDSRYYVWNF-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid: This can be synthesized through the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation.

    Nitration of phenyl ring:

    Esterification: The final step involves the esterification of the carboxylic acid with 2-(3-nitrophenyl)-2-oxoethanol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Aqueous sodium hydroxide or acidic hydrolysis conditions.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Amino derivative: Formed from the reduction of the nitro group.

    Carboxylic acid: Formed from the hydrolysis of the ester group.

    Halogenated derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as an anti-inflammatory and antimicrobial agent. The presence of the pyrazole ring is known to contribute to these activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential use in treating diseases such as cancer and bacterial infections. The nitro group can be reduced to an amino group, which can then interact with biological targets.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, the nitro group can be reduced to form an amino group, which can then interact with enzymes or receptors in biological systems. The pyrazole ring can also interact with various proteins, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenyl-1H-pyrazole-4-carboxylic acid: Lacks the nitro and ester groups, making it less reactive in certain chemical reactions.

    2-(3-nitrophenyl)-2-oxoethyl 1H-pyrazole-4-carboxylate: Similar structure but without the diphenyl substitution, affecting its biological activity.

    3-nitrophenyl pyrazole derivatives: Varying in the position of the nitro group and other substituents, leading to different chemical and biological properties.

Uniqueness

2-(3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is unique due to the combination of the nitro group, ester group, and diphenyl substitution. This combination provides a distinct set of chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H17N3O5

Molecular Weight

427.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate

InChI

InChI=1S/C24H17N3O5/c28-22(18-10-7-13-20(14-18)27(30)31)16-32-24(29)21-15-26(19-11-5-2-6-12-19)25-23(21)17-8-3-1-4-9-17/h1-15H,16H2

InChI Key

VLNCBDSRYYVWNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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